

T-Peptide: A Comparative Analysis of In Vitro and In Vivo Efficacy

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of **T-peptide** (DAPTA), a competitive inhibitor of the HIV envelope protein gp120's binding to the CCR5 co-receptor. This document summarizes key experimental data, outlines detailed methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

T-peptide, also known as DAPTA (D-Ala-Peptide-T-amide), has demonstrated notable efficacy in preclinical in vitro studies, potently inhibiting the entry of R5-tropic HIV-1 strains into target cells at picomolar to nanomolar concentrations. Its mechanism of action is centered on the blockade of the CCR5 co-receptor, a critical component for the entry of these viral strains. However, the translation of this potent in vitro activity to in vivo clinical efficacy has yielded more nuanced results. While a large-scale clinical trial for HIV-associated cognitive impairment did not meet its primary endpoint, subgroup analyses revealed statistically significant improvements in patients with more severe cognitive deficits. Furthermore, some studies have indicated a reduction in viral load in treated individuals. This guide provides a detailed examination of these findings to inform future research and development efforts.

Data Presentation: In Vitro vs. In Vivo Efficacy of T-Peptide



The following tables summarize the quantitative data from key in vitro and in vivo studies on **T-peptide**.

Table 1: In Vitro Efficacy of **T-Peptide** Against HIV-1

Assay Type	Cell Type	HIV-1 Strain(s)	Key Findings	
Viral Entry Inhibition	Monocyte-derived macrophages (MDMs), microglia, primary CD4+ T cells	R5 and dual-tropic (R5/X4)	60-99% inhibition of viral replication.[1]	
Viral Entry Inhibition	MAGI cells, Luciferase reporter assay (pseudotyped virions)	R5-tropic (ADA envelope)	Significant inhibition of viral entry.[1]	
Chemotaxis Inhibition	Human monocytes	M-tropic gp120	Potent antagonist of high-affinity (0.1 pM) gp120-mediated chemotaxis.[2]	

Table 2: In Vivo Efficacy of T-Peptide in HIV-Infected Individuals



Study Design	Patient Population	Dosage	Primary Outcome	Key Findings
Randomized, double-blind, placebo- controlled trial[3]	200+ HIV- positive individuals with cognitive impairment	2 mg intranasally, 3 times a day for 6 months	Change in global neuropsychologi cal score	No statistically significant difference between T-peptide and placebo on the primary endpoint.
Subgroup Analysis of the above trial[3]	Patients with more severe cognitive impairment (baseline global deficit score ≥ 0.5)	2 mg intranasally, 3 times a day for 6 months	Change in global cognitive performance	Statistically significant improvement in the T-peptide group (P=0.02).
Subgroup Analysis of the above trial	-	2 mg intranasally, 3 times a day for 6 months	Improvement in specific cognitive domains	Statistically significant improvement in abstract thinking and speed of information processing (p<0.05).[4]
Antiviral Effect Analysis[4]	Participants from the NIH-funded study	2 mg intranasally, 3 times a day for 6 months	Change in peripheral viral load	Significant reduction in the T-peptide-treated group.[4]
Cellular Viral Load Study[4]	Eleven individuals	Not specified	Persistently infected monocyte reservoir	Reduction to undetectable levels in most patients.[4]



Experimental Protocols In Vitro: gp120-CCR5 Binding Inhibition Assay

This protocol outlines a competitive binding assay to determine the ability of **T-peptide** to inhibit the interaction between the HIV-1 envelope protein gp120 and its co-receptor CCR5 on target cells.

- Cell Preparation: Use a cell line that stably expresses high levels of the CCR5 receptor (e.g., L1.2-CCR5+ cells). Culture the cells to the appropriate density and wash them with a suitable binding buffer (e.g., HEPES-buffered saline with protein and divalent cations).
- Radioligand Preparation: Utilize a radiolabeled version of a natural CCR5 ligand (e.g., ¹²⁵I-MIP-1β) or a radiolabeled gp120 protein. The specific activity of the radioligand should be high to ensure sensitive detection.
- Competition Binding: In a multi-well plate, incubate the CCR5-expressing cells with a fixed concentration of the radioligand and varying concentrations of unlabeled T-peptide (competitor). Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled CCR5 ligand to determine non-specific binding.
- Incubation: Incubate the plates at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Ligand: Rapidly separate the cells from the incubation medium containing the unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters that trap the cells.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of **T-peptide**. Plot the specific binding as a function of the **T-peptide** concentration and fit the data to a sigmoidal dose-response curve to determine the



IC50 value, which represents the concentration of **T-peptide** required to inhibit 50% of the specific binding of the radioligand.

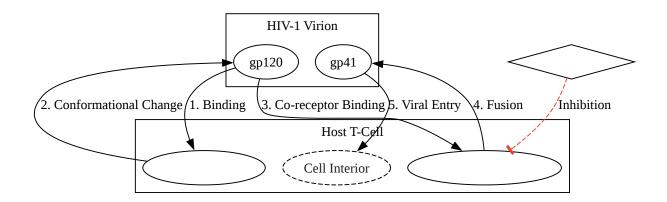
In Vivo: Randomized Clinical Trial for HIV-Associated Cognitive Impairment

The following protocol is based on the NIH-funded, multicenter, double-blind, placebocontrolled trial of intranasal **T-peptide** for HIV-associated cognitive impairment.[3]

- Participant Selection: Recruit HIV-seropositive individuals with documented evidence of cognitive deficits based on a standardized screening battery of neuropsychological tests.
 Key inclusion criteria include a CD4+ cell count and the allowance of concomitant antiretroviral therapy.[5]
- Randomization and Blinding: Randomly assign participants in a double-blind fashion to one
 of two treatment arms: T-peptide or a matching placebo. Balance randomization based on
 stratification variables such as CD4+ cell count and the severity of cognitive impairment.[3]
- Treatment Administration: Administer **T-peptide** as an intranasal spray at a dosage of 2 mg three times a day for a duration of 6 months. The placebo group receives an identical-looking and administered nasal spray.[3]
- Neuropsychological Assessment: Conduct a comprehensive battery of neuropsychological
 tests at baseline and at the end of the 6-month treatment period. This battery should assess
 multiple cognitive domains, such as memory, attention, executive function, and motor skills,
 yielding a global neuropsychological score as the primary outcome measure.[3]
- Data Analysis: The primary efficacy endpoint is the change in the global neuropsychological score from baseline to 6 months. Compare the mean change between the **T-peptide** and placebo groups using appropriate statistical tests (e.g., analysis of covariance, adjusting for baseline imbalances). Conduct subgroup analyses based on baseline CD4+ cell count and the initial severity of cognitive impairment.[3]

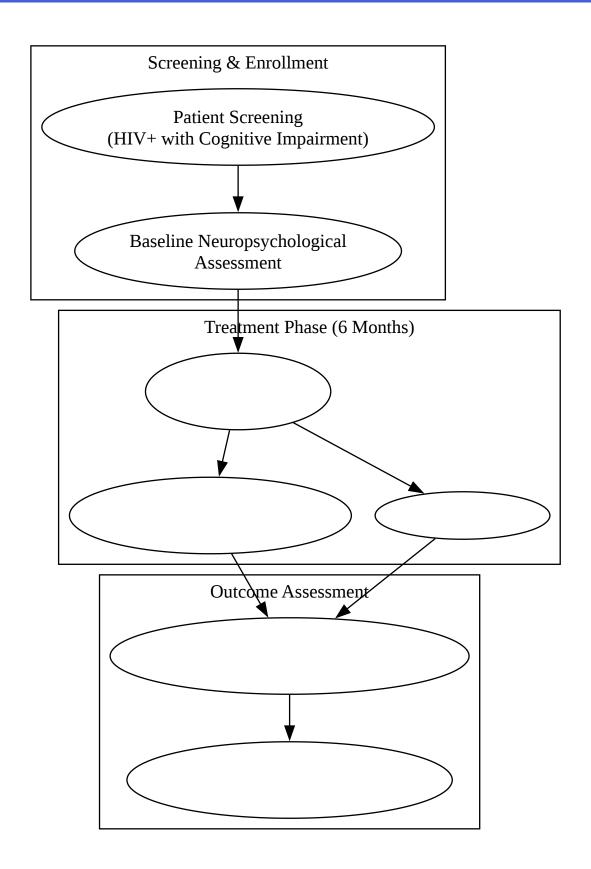
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